molecular formula C18H18O4 B1251981 Infectocaryone

Infectocaryone

Cat. No. B1251981
M. Wt: 298.3 g/mol
InChI Key: HAXYQNFQUDHACW-LVJWOEPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Infectocaryone is a member of quinomethanes.
Infectocaryone is a natural product found in Cryptocarya chinensis with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Synthesis: Infectocaryone can be synthesized from commercial sugars using a novel Diels-Alder reaction, demonstrating good chemoselectivity and stereoselectivity. This approach provides a flexible strategy for producing both (-)- and (+)-infectocaryone (Liu et al., 2014).
  • Total Syntheses of Cyclohexenones: Infectocaryone has been synthesized as part of a broader effort to create cyclohexenones. This process involves several key steps, including iridium-catalyzed allylic alkylation and ring-closing metathesis (Franck et al., 2010).

Biological and Medical Research

  • Cytotoxic Properties: Infectocaryone, isolated from Cryptocarya konishii, has shown significant cytotoxic activities against murine leukemia cells. It also exhibits potential as a tyrosine kinase inhibitor (Kurniadewi et al., 2010).
  • Cytotoxic Activities in Cancer Research: Further research on infectocaryone from Cryptocarya chinensis leaves demonstrated its cytotoxic activities against various cancer cell lines, including NCI-H460 and SF-268 (Chou et al., 2010).

Infectious Disease Studies

  • Infective Endocarditis Research: While not directly related to infectocaryone, extensive research has been conducted on infective endocarditis, a severe infection in the heart. This research is crucial for understanding the challenges and treatment strategies in the field of cardiology, especially considering the high mortality rates associated with this condition (Baddour et al., 2015); (Cahill et al., 2017).

Emerging Infectious Disease Research

  • Infectomics in Drug Discovery: Research in infectomics, which studies infectomes (encoded by both host and microbial genomes), provides valuable knowledge for discovering new antimicrobial drugs. Infectocaryone's potential role in this field may be explored in future studies (Huang et al., 2007).

properties

Product Name

Infectocaryone

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

methyl 2-[(1R,6Z)-6-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5-oxocyclohex-3-en-1-yl]acetate

InChI

InChI=1S/C18H18O4/c1-22-17(21)12-14-8-5-9-15(19)18(14)16(20)11-10-13-6-3-2-4-7-13/h2-7,9-11,14,20H,8,12H2,1H3/b11-10+,18-16-/t14-/m1/s1

InChI Key

HAXYQNFQUDHACW-LVJWOEPNSA-N

Isomeric SMILES

COC(=O)C[C@H]\1CC=CC(=O)/C1=C(/C=C/C2=CC=CC=C2)\O

Canonical SMILES

COC(=O)CC1CC=CC(=O)C1=C(C=CC2=CC=CC=C2)O

synonyms

infectocaryone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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